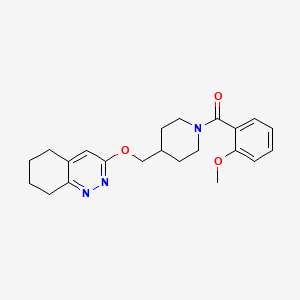
(2-Methoxyphenyl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methoxyphenyl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H27N3O3 and its molecular weight is 381.476. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxyphenyl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone typically involves a multi-step process starting with commercially available precursors. A common route includes the initial formation of the piperidine ring, followed by the introduction of the cinnoline moiety via a nucleophilic substitution reaction. The methoxyphenyl group is usually introduced through electrophilic aromatic substitution.
Industrial Production Methods: Industrially, the production might involve large-scale batch or continuous flow reactors to ensure consistency and yield. Specific conditions such as temperature, pressure, and choice of solvents are optimized to maximize efficiency and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo a variety of reactions, including oxidation, reduction, and substitution reactions.
Oxidation: Under controlled conditions, the methoxyphenyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The cinnoline ring can undergo reduction, leading to different partially or fully saturated derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the piperidine ring or the cinnoline moiety.
Common Reagents and Conditions: These reactions typically employ reagents like oxidizing agents (KMnO₄, H₂O₂), reducing agents (LiAlH₄, NaBH₄), and various catalysts (Pd/C, Raney Nickel) under specific temperature and pressure conditions.
Major Products: Major products from these reactions include various functionalized derivatives of the original compound, each with potentially distinct properties and applications.
4. Scientific Research Applications:
Chemistry: It serves as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Investigations into its interactions with biological macromolecules provide insights into its potential as a bioactive agent.
Medicine: There is ongoing research into its potential therapeutic effects, particularly in relation to its binding affinities and mechanisms of action within the human body.
Industry: Its unique chemical properties make it a candidate for use in material science, including the development of novel polymers and other advanced materials.
5. Mechanism of Action: The exact mechanism of action for (2-Methoxyphenyl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone varies depending on its application. In biological systems, it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structural features. These interactions can modulate the activity of these targets, leading to various physiological effects.
6. Comparison with Similar Compounds: When compared to similar compounds, such as those with different substituents on the piperidine or cinnoline rings, this compound stands out due to its combination of functional groups, which confer distinct chemical and biological properties. Similar compounds might include:
(2-Ethoxyphenyl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone
(2-Hydroxyphenyl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone
(2-Methoxyphenyl)(4-(((5,6,7,8-tetrahydroquinolin-3-yl)oxy)methyl)piperidin-1-yl)methanone
These comparisons highlight the unique attributes of each compound, emphasizing the significance of the specific structural features of this compound in determining its properties and applications.
Eigenschaften
IUPAC Name |
(2-methoxyphenyl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-27-20-9-5-3-7-18(20)22(26)25-12-10-16(11-13-25)15-28-21-14-17-6-2-4-8-19(17)23-24-21/h3,5,7,9,14,16H,2,4,6,8,10-13,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRSDRFIICLVFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCC(CC2)COC3=NN=C4CCCCC4=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














